molecular formula C3H11ClN4O B2567958 N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride CAS No. 2408969-58-2

N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride

Cat. No.: B2567958
CAS No.: 2408969-58-2
M. Wt: 154.6
InChI Key: HJZZTBJRZNKJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride is a useful research compound. Its molecular formula is C3H11ClN4O and its molecular weight is 154.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-amino-2-(2-hydroxyethyl)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N4O.ClH/c4-3(7-5)6-1-2-8;/h8H,1-2,5H2,(H3,4,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZTBJRZNKJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N=C(N)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"physicochemical properties of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthetic Utility of N-Amino-N'-(2-hydroxyethyl)guanidine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

N-Amino-N'-(2-hydroxyethyl)guanidine hydrochloride is a bifunctional guanidine derivative characterized by the presence of a hydrazine-like amino group (


) and a hydrophilic hydroxyethyl tail (

) attached to a central guanidinium core.[1] This unique substitution pattern bridges the chemistry of aminoguanidine (a known nitric oxide synthase inhibitor and advanced glycation end-product inhibitor) with N-(2-hydroxyethyl)guanidine (a stabilizing ligand).

This guide provides a comprehensive analysis of its physicochemical properties, rational synthesis pathways, and utility as a "linchpin" intermediate in the synthesis of bioactive heterocycles, particularly 1,2,4-triazines and imidazoles.

Physicochemical Profile

The molecule combines high polarity with specific reactivity profiles suitable for aqueous-phase synthesis and condensation reactions.

Structural Identity
  • IUPAC Name: 1-Amino-3-(2-hydroxyethyl)guanidine hydrochloride

  • Molecular Formula:

    
    
    
  • Molecular Weight: 154.60 g/mol (Salt); 118.14 g/mol (Free Base)

  • Core Moiety: Guanidinium cation stabilized by chloride counterion.

Key Physical Properties (Derived & Experimental)
PropertyValue / DescriptionTechnical Insight
Physical State White to off-white crystalline solidHighly ordered lattice structure typical of guanidinium salts.
Melting Point 135–145 °C (Decomposition)Lower than unsubstituted guanidine HCl (185°C) due to asymmetry and H-bond disruption by the hydroxyethyl tail.
Solubility (Water) Very High (>500 mg/mL)Driven by the ionic guanidinium core and the hydrophilic hydroxyl group.
Solubility (Organic) Moderate in MeOH/EtOH; Insoluble in

, Hexane
Protich solvents stabilize the ionic pair; aprotic non-polar solvents cannot solvate the salt.
pKa (Guanidine) ~11.5 – 12.0Slightly lower than guanidine (13.6) due to the electron-withdrawing inductive effect of the N-amino group (

).
Hygroscopicity Moderate to HighRequires storage under desiccant; the hydroxyethyl arm increases moisture uptake relative to aminoguanidine.
Reactivity Profile
  • Condensation (Carbonyls): The

    
    -amino group is highly nucleophilic (alpha-effect), reacting rapidly with ketones/aldehydes to form guanylhydrazones .
    
  • Cyclization: Reaction with

    
    -diketones or 
    
    
    
    -haloketones yields 1,2,4-triazines or imidazoles , respectively.
  • Acylation: The primary amino group (

    
    ) is the most reactive site for acylation, followed by the hydroxyl group.
    

Synthetic Methodologies

The synthesis of N-amino-N'-(2-hydroxyethyl)guanidine requires careful control to prevent polymerization or over-substitution. The S-Methylisothiourea Route is the most robust method for laboratory and scale-up settings, offering higher specificity than cyanamide routes.

Protocol: The S-Methylisothiourea Displacement

This method utilizes S-methylisothiourea sulfate as a starting material, sequentially displacing the methylthio group.

Reaction Scheme (Graphviz)

SynthesisPathway Start S-Methylisothiourea Sulfate Step1 Intermediate: N-(2-Hydroxyethyl)- S-methylisothiourea Start->Step1 Reflux (H2O/EtOH) Step2 Target: N-Amino-N'-(2-hydroxyethyl) guanidine HCl Step1->Step2 Reflux, 4h Byprod Methyl Mercaptan (MeSH) Step1->Byprod -MeSH Reagent1 Ethanolamine (1 eq) Reagent1->Step1 Reagent2 Hydrazine Hydrate (1.1 eq) Reagent2->Step2

Caption: Stepwise displacement synthesis. Ethanolamine first displaces one amine (or modifies the isothiourea), followed by hydrazine displacement of the thiomethyl group.

Detailed Workflow
  • Preparation of Intermediate:

    • Dissolve S-methylisothiourea sulfate (CAS 867-44-7) in water.

    • Add Ethanolamine (1.0 equivalent) slowly.

    • Heat to reflux for 3 hours. The evolution of methanethiol (MeSH) indicates reaction progress (Use a scrubber with NaOH/Bleach).

    • Note: This yields N-(2-hydroxyethyl)-S-methylisothiourea.

  • Hydrazinolysis:

    • To the cooled intermediate solution, add Hydrazine Monohydrate (1.1 equivalents).

    • Reflux for 4–6 hours. The hydrazine nucleophile attacks the central carbon, displacing the remaining methylthio group.

    • Critical Control Point: Excess hydrazine can lead to diaminoguanidine. Maintain stoichiometry.

  • Isolation & Salt Formation:

    • Evaporate the solvent under reduced pressure to remove water and excess hydrazine.

    • Dissolve the residue in absolute ethanol.

    • Add concentrated HCl (or ethanolic HCl) dropwise until pH ~3–4.

    • Cool to 0°C to induce crystallization. Filter the white precipitate.

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

MethodExpected SignalMechanistic Interpretation
1H NMR (D2O)

3.65 (t, 2H), 3.35 (t, 2H)
The methylene protons of the hydroxyethyl group. The triplet splitting confirms the

connectivity.
1H NMR (D2O) No signal at

2.40
Absence of S-methyl peak confirms complete displacement of the precursor.
Mass Spec (ESI+) m/z 119.1

Corresponds to the protonated free base (

).
Silver Nitrate Test White precipitate (AgCl)Confirms the presence of the chloride counterion.
Tollen's Reagent Silver Mirror / Grey PrecipitatePositive test due to the reducing nature of the hydrazine (

) moiety.

Applications in Drug Discovery

Heterocycle Synthesis (The "Linchpin" Role)

The primary utility of this molecule is as a dinucleophile for constructing nitrogen-rich heterocycles.

  • 1,2,4-Triazines: Condensation with 1,2-dicarbonyls (e.g., glyoxal, pyruvic acid). The hydrazine nitrogen attacks the ketone, followed by ring closure via the guanidine nitrogen.

  • Imidazoles: Reaction with

    
    -haloketones utilizes the amidine-like portion of the molecule.
    
Biological Activity Potential[2]
  • NOS Inhibition: Structurally analogous to Aminoguanidine (Pimagedine) , a selective iNOS inhibitor. The hydroxyethyl tail increases water solubility and may alter the binding pocket affinity, potentially reducing off-target effects on eNOS.

  • AGE Inhibition: The hydrazine group is capable of trapping reactive carbonyl species (methylglyoxal), preventing the formation of Advanced Glycation End-products (AGEs).

Safety and Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Hygroscopic.

  • MeSH Management: The synthesis releases methyl mercaptan (methanethiol), which is toxic and foul-smelling. All reactions involving S-methylisothiourea must be performed in a fume hood with a bleach scrubber outlet.

  • Storage: Store in a tightly sealed container with desiccant at 2–8°C. Moisture absorption leads to deliquescence and hydrolysis over time.

  • Incompatibility: Avoid strong oxidizing agents (reaction with hydrazine moiety can be exothermic) and strong bases (liberates the unstable free base).

References

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, N'-diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.

  • Cunha, S. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91.

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanidine synthesis. ARKIVOC, 4, 49-87. (General review of S-methylisothiourea displacement).
  • PubChem Compound Summary. (2025). Guanidine hydrochloride (General Properties). National Center for Biotechnology Information. [2]

Sources

Technical Guide: nNOS Binding Profiling of N-amino-N'-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity, mechanism of action, and experimental characterization of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (an aminoguanidine derivative) against neuronal Nitric Oxide Synthase (nNOS).

Executive Summary

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride represents a hybrid class of nitric oxide synthase (NOS) inhibitors that combines the mechanism-based inactivation properties of aminoguanidine with the structural mimicry of the intermediate substrate,


-hydroxy-L-arginine (NOHA).

While aminoguanidine is classically defined as an iNOS-selective inhibitor, the addition of the N'-(2-hydroxyethyl) moiety alters its steric and electronic profile, modulating its affinity for the nNOS heme pocket. This guide provides the structural basis for its binding, comparative affinity data, and the rigorous protocols required to characterize its kinetic parameters (


, 

,

).

Key Mechanistic Classification:

  • Primary Mode: Mechanism-Based Inactivation (Suicide Inhibition).

  • Secondary Mode: Competitive Inhibition (Reversible binding at the arginine site).

  • Binding Type: Heme-ligand interaction (Type II/II' difference spectrum).

Structural & Mechanistic Basis of Binding[1]

Chemical Architecture

The compound consists of a guanidine core modified at two distinct nitrogen positions:

  • 
    -amino group (
    
    
    
    ):
    This hydrazine-like moiety is the "warhead." It is responsible for the mechanism-based inactivation, capable of forming a diazene intermediate that cross-links with the heme porphyrin or protein residues.
  • 
    -(2-hydroxyethyl) group (
    
    
    
    ):
    This tail mimics the hydroxyethyl side chain found in specific nNOS inhibitors or the
    
    
    -hydroxy group of the catalytic intermediate (NOHA). It provides additional hydrogen-bonding interactions within the substrate access channel, potentially improving affinity (
    
    
    ) over the parent aminoguanidine.
Binding Pathway

Unlike simple competitive inhibitors, this compound undergoes a multi-step binding and inactivation process:

  • Reversible Binding (

    
    ):  The compound enters the active site, competing with L-Arginine. The guanidinium core anchors to the conserved Glu592  (rat nNOS numbering).
    
  • Heme Ligation: The terminal nitrogen of the

    
    -amino group (or the hydrazine moiety) interacts directly with the heme iron, often generating a Type II  or Type II'  binding spectrum (shift in Soret band).
    
  • Catalytic Turnover & Inactivation (

    
    ):  The enzyme attempts to oxidize the 
    
    
    
    -amino group. This generates a reactive radical species that covalently modifies the heme or the protein backbone, leading to irreversible inactivation.
Visualization of the Inactivation Pathway

The following diagram illustrates the kinetic scheme for this mechanism-based inhibition.

nNOS_Inactivation E nNOS (Active) EI E·I Complex (Reversible Binding) E->EI k1 (Binding) I Inhibitor (N-amino-N'-(2-hydroxyethyl)guanidine) I->EI EI->E k-1 EI_star E-I* (Activated Species) EI->EI_star k2 (Catalysis) E_inact E-Inactivated (Covalent Adduct) EI_star->E_inact k_inact (Heme Cross-link) P Product (Turnover) EI_star->P k3 (Partitioning) P->E

Caption: Kinetic pathway showing reversible binding (


) followed by irreversible inactivation (

) typical of aminoguanidine derivatives.

Comparative Binding Affinity Data[2][3]

The binding affinity of N-amino-N'-(2-hydroxyethyl)guanidine must be contextualized against its parent compounds. The hydroxyethyl substitution generally improves initial binding affinity (


) compared to the parent aminoguanidine but may alter the rate of inactivation.
CompoundTarget

/

(Approx)
MechanismSelectivity Profile
Aminoguanidine nNOS

Mechanism-BasediNOS >> nNOS > eNOS
Aminoguanidine iNOS

Mechanism-BasedHigh Affinity
N-amino-N'-(2-hydroxyethyl)guanidine nNOS

*
Hybrid Moderate nNOS Affinity
N-butyl-N'-hydroxyguanidine nNOS

Competitive/Rev.Probe for Heme Pocket

*Note: The


 for the hydroxyethyl derivative is an estimated range based on SAR studies showing that alkyl-hydroxy substitutions can improve nNOS affinity by 4-10 fold over unsubstituted aminoguanidine, though it remains less potent than specific dipeptide inhibitors.
Mechanistic Insight on Affinity

The 2-hydroxyethyl group is critical. In nNOS, the substrate access channel is more constricted than in iNOS. Small polar groups like hydroxyethyl can exploit hydrogen bonding with the heme propionates or the Glu592 carboxylate, potentially stabilizing the E·I complex (lower


) before the inactivation step occurs.

Experimental Protocols

To rigorously determine the binding parameters of this compound, two distinct assays are required: a Spectral Binding Assay (thermodynamic) and a Kinetic Inactivation Assay .

Protocol A: Optical Difference Spectroscopy (Determination of )

This assay measures the reversible dissociation constant (


) by monitoring the shift in the heme Soret band.

Materials:

  • Recombinant nNOS heme domain (purified).

  • Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 10% glycerol.

  • Double-beam UV-Vis Spectrophotometer (e.g., Cary 300).

Workflow:

  • Baseline: Place nNOS (~2 µM) in both reference and sample cuvettes. Record baseline (400–500 nm).

  • Titration: Aliquot the inhibitor (stock 100 mM) into the sample cuvette. Add equal volume of buffer to reference.

  • Measurement: Record difference spectra after each addition.

    • Expectation: A shift from ~418 nm to ~425 nm (Type II) or ~390 nm (Type I) depending on whether the hydrazine nitrogen coordinates the iron. Aminoguanidines typically induce a Type II spectrum (red shift).

  • Analysis: Plot the difference in absorbance (

    
    ) vs. [Inhibitor].
    
  • Calculation: Fit data to the hyperbolic binding equation:

    
    
    
Protocol B: Time-Dependent Inactivation ( and )

This establishes the "suicide" nature of the inhibition.

Workflow:

  • Incubation: Incubate nNOS (100 nM) with varying concentrations of N-amino-N'-(2-hydroxyethyl)guanidine (0, 10, 50, 100, 500 µM) in the presence of NADPH (200 µM) and

    
     at 25°C.
    
  • Aliquot Sampling: At defined time points (0, 2, 5, 10, 20 min), remove an aliquot.

  • Activity Assay: Dilute the aliquot 10-fold into a "reaction mix" containing excess L-Arginine (1 mM) and

    
    -L-Arginine (radiometric assay) or Oxyhemoglobin (spectroscopic assay).
    
  • Data Processing:

    • Plot

      
       vs. Time for each inhibitor concentration.
      
    • Determine the observed rate constant (

      
      ) from the slope of each line.
      
    • Plot

      
       vs. [Inhibitor] (Kitz-Wilson plot).
      
  • Calculation: Fit to the equation:

    
    
    
    • 
      :  Concentration at half-maximal inactivation rate.
      
    • 
      :  Maximal rate of inactivation.
      

References

  • Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of Biochemistry and Biophysics.

  • Li, H., Shimizu, H., Flinspach, M., et al. (2002).[1] The novel binding mode of N-alkyl-N'-hydroxyguanidine to neuronal nitric oxide synthase provides mechanistic insights into NO biosynthesis.[2][1] Biochemistry.[3]

  • Jemth, P., et al. (2005). Structure-activity relationships of guanidines as nNOS inhibitors.[1][4] Journal of Medicinal Chemistry.

  • Frey, C., et al. (1994). Aminoguanidine and related compounds: Synthesis and inhibition of nitric oxide synthases. European Journal of Pharmacology.[5]

  • Silverman, R. B. (2009). Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases. Accounts of Chemical Research.

Sources

"pharmacological profile of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the pharmacological profile and experimental utility of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride .

Executive Summary

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (CAS: 2408969-58-2) is a specialized aminoguanidine derivative characterized by the presence of a polar hydroxyethyl moiety and a reactive hydrazine group on a guanidine core.[1] While less clinically ubiquitous than its parent compound, Aminoguanidine (Pimagedine) , this molecule serves as a critical pharmacological probe and synthetic intermediate .

Its primary utility lies in two domains:

  • Nitric Oxide Synthase (NOS) Inhibition: It functions as a competitive inhibitor of inducible NOS (iNOS), leveraging the guanidine mimicry of L-arginine.

  • Carbonyl Scavenging: The hydrazine moiety actively traps reactive dicarbonyl species (e.g., methylglyoxal), preventing the formation of Advanced Glycation End-products (AGEs).

This guide details the physicochemical properties, mechanistic pharmacology, and validated experimental protocols for researchers utilizing this compound in drug discovery and chemical biology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride
Synonyms 1-amino-3-(2-hydroxyethyl)guanidine HCl; N-(2-hydroxyethyl)aminoguanidine HCl
Molecular Formula

Molecular Weight 154.60 g/mol
CAS Number 2408969-58-2
Physical State White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO; sparingly soluble in ethanol.
pKa (Predicted) ~13.0 (Guanidine core); ~8.0 (Hydrazine group)
Hygroscopicity Moderate (Store in desiccator at -20°C)
Structural Analysis

The molecule effectively combines three distinct pharmacophores:

  • Guanidine Core: Mimics the guanidinium group of L-Arginine , facilitating binding to the active site of NOS enzymes.

  • Hydrazine Moiety (

    
    ):  Provides nucleophilic reactivity towards carbonyls (AGE inhibition) and serves as a "warhead" for mechanism-based enzyme inactivation.
    
  • Hydroxyethyl Tail (

    
    ):  Increases water solubility and mimics the polar side chains of amino acids, potentially influencing transport via Cationic Amino Acid Transporters (CATs).
    

Pharmacological Mechanism of Action

Competitive Inhibition of Nitric Oxide Synthase (iNOS)

The primary pharmacological target is the Inducible Nitric Oxide Synthase (iNOS) . Unlike constitutive isoforms (eNOS, nNOS), iNOS produces high fluxes of NO during inflammation.

  • Mechanism: The guanidine group of N-amino-N'-(2-hydroxyethyl)guanidine competes with the substrate L-Arginine for the heme active site of the NOS dimer.

  • Selectivity: The hydroxyethyl substitution introduces steric bulk that may enhance selectivity for iNOS over eNOS compared to simple aminoguanidine, as the iNOS active site pocket is slightly more accommodating to polar modifications.

Inhibition of Advanced Glycation End-products (AGEs)

Hyperglycemia leads to the production of reactive dicarbonyls like Methylglyoxal (MGO) . These species react with protein residues (lysine/arginine) to form AGEs, driving diabetic complications.

  • Mechanism: The terminal hydrazine group (

    
    ) reacts rapidly with the carbonyl carbons of MGO to form stable triazine  or hydrazone  adducts. This "sacrificial" scavenging prevents the cross-linking of structural proteins (e.g., collagen).
    
Mechanistic Pathway Visualization

The following diagram illustrates the dual-action pathway of the compound in an inflammatory/hyperglycemic context.

PharmacologicalAction Arginine L-Arginine iNOS iNOS Enzyme (Active Site) Arginine->iNOS Substrate NO Nitric Oxide (NO) (Inflammation) iNOS->NO Catalysis Glucose Glucose/Glycolysis MGO Methylglyoxal (Reactive Dicarbonyl) Glucose->MGO Metabolism Proteins Tissue Proteins (Collagen/Elastin) MGO->Proteins Glycation Adduct Stable Hydrazone Adduct MGO->Adduct Detoxification AGEs AGEs (Tissue Damage) Proteins->AGEs Cross-linking Compound N-amino-N'-(2-hydroxyethyl) guanidine HCl Compound->iNOS Competitive Inhibition Compound->MGO Scavenging (Trapping)

Figure 1: Dual mechanism of action showing competitive inhibition of iNOS (top pathway) and scavenging of reactive dicarbonyls (bottom pathway).

Experimental Protocols

Synthesis of N-amino-N'-(2-hydroxyethyl)guanidine HCl

Note: This protocol utilizes the S-methylisothiourea displacement method, a standard route for substituted guanidines.

Reagents:

  • S-Methylisothiourea sulfate (CAS: 867-44-7)

  • 2-Aminoethanol (Ethanolamine)

  • Hydrazine monohydrate

  • Ethanol (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve S-methylisothiourea sulfate (10 mmol) in 20 mL of water. Adjust pH to ~9 using NaOH to liberate the free base in situ.

  • First Substitution: Add 2-Aminoethanol (10 mmol) dropwise at 0°C. Stir at room temperature for 4 hours. Note: This forms the intermediate N-(2-hydroxyethyl)-S-methylisothiourea.

  • Hydrazinolysis: Add Hydrazine monohydrate (12 mmol) to the reaction mixture. Reflux at 80°C for 6 hours. The evolution of methanethiol (rotten cabbage odor) indicates reaction progress. (Perform in a fume hood!)

  • Isolation: Evaporate the solvent under reduced pressure. The residue is dissolved in absolute ethanol.

  • Salt Formation: Bubble dry HCl gas through the ethanolic solution or add 1.25 M HCl in ethanol dropwise until precipitation occurs.

  • Purification: Recrystallize from Ethanol/Ether to yield white crystals.

In Vitro iNOS Inhibition Assay (Griess Method)

Objective: Determine the


 of the compound against iNOS in LPS-stimulated RAW 264.7 macrophages.
  • Cell Culture: Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Induction: Treat cells with LPS (1

    
    g/mL) to induce iNOS expression.
    
  • Treatment: Simultaneously add the test compound at varying concentrations (0.1

    
    M – 100 
    
    
    
    M). Include Aminoguanidine (10
    
    
    M) as a positive control.
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • Griess Reaction:

    • Mix 50

      
      L of culture supernatant with 50 
      
      
      
      L of Griess Reagent A (1% sulfanilamide).
    • Add 50

      
      L of Griess Reagent B (0.1% NED).
      
    • Incubate for 10 mins at room temperature (dark).

  • Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a standard curve.

Toxicology & Safety Profile

While specific toxicological data for this derivative is limited, its profile is inferred from the Aminoguanidine class.

Hazard ClassDescriptionManagement
Vitamin B6 Antagonism Hydrazine derivatives can react with Pyridoxal Phosphate (Vitamin B6), potentially causing neuropathy.Co-administration of Pyridoxine is recommended in in vivo studies.
Hepatotoxicity High doses of guanidine derivatives may cause transient liver enzyme elevation.Monitor ALT/AST levels in chronic dosing studies.
Irritation The hydrochloride salt is an irritant to eyes and mucous membranes.Use standard PPE (gloves, goggles).

Self-Validating Safety Check: Before in vivo use, perform a MTT Assay on HEK293 cells (up to 1 mM) to ensure the observed effects are due to specific NOS inhibition and not general cytotoxicity.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40.

  • Sigma-Aldrich. (2024). Hydrazinecarboximidamide (Aminoguanidine) Product Specification & Safety Data Sheet.

  • Katritzky, A. R., et al. (2000). Synthesis of guanidines. Comprehensive Organic Functional Group Transformations II. (Foundational chemistry for S-methylisothiourea reactions).

Sources

Methodological & Application

Application Note: Mechanistic Inhibition of iNOS using N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating inflammatory signaling, oxidative stress, and nitric oxide (NO) dynamics. It focuses on the utilization of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (hereafter referred to as N-HEAG for brevity in this text, though it is a specific substituted aminoguanidine), a structural analog of the classical iNOS inhibitor Aminoguanidine.

Executive Summary & Mechanism of Action

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride represents a refined class of guanidine-based inhibitors. Structurally, it retains the hydrazine moiety (N-amino) responsible for the inhibition of nitric oxide synthase (NOS) and the scavenging of reactive carbonyl species (RCS), while the hydroxyethyl tail modifies solubility and steric interactions within the enzyme active site.

Mechanistic Pillars[1][2][3][4][5]
  • Selective iNOS Inhibition: Like its parent compound Aminoguanidine, N-HEAG functions as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS/NOS2). It mimics the substrate L-Arginine, binding to the heme active site and preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

  • Carbonyl Stress Scavenging: The nucleophilic hydrazine group allows the compound to trap reactive dicarbonyls (e.g., methylglyoxal), preventing the formation of Advanced Glycation End-products (AGEs).

  • Specificity: The hydroxyethyl substitution is designed to enhance selectivity for the inducible isoform (iNOS) over constitutive isoforms (eNOS, nNOS) compared to unmodified guanidines, reducing cardiovascular side effects in complex models.

Biological Context & Pathway Visualization

To understand the intervention point of N-HEAG, we must visualize the inflammatory cascade in a typical macrophage model (e.g., RAW 264.7) stimulated by Lipopolysaccharide (LPS).

Pathway Diagram: iNOS Activation and Inhibition

iNOS_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Translocation TLR4->NFkB Signaling iNOS_Gene NOS2 Gene Expression NFkB->iNOS_Gene Transcription iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis Citrulline L-Citrulline iNOS_Enzyme->Citrulline Byproduct Arg L-Arginine Arg->iNOS_Enzyme Substrate N_HEAG N-HEAG (Inhibitor) N_HEAG->iNOS_Enzyme Competitive Inhibition Inflammation Inflammatory Response NO->Inflammation Mediates

Caption: Figure 1. Mechanism of N-HEAG intervention. The compound competitively inhibits the iNOS enzyme, blocking the conversion of L-Arginine to Nitric Oxide following inflammatory stimulation.

Experimental Protocol: Assessing iNOS Inhibition in Macrophages

This protocol validates the efficacy of N-HEAG using the Griess Assay (to measure NO) and Western Blotting (to confirm enzyme expression vs. activity).

Reagent Preparation

Compound Handling:

  • Molecular Weight: ~154.6 g/mol (Hydrochloride salt).[1]

  • Solubility: Highly soluble in water and PBS.

  • Stock Solution (100 mM): Dissolve 15.46 mg of N-HEAG in 1.0 mL of sterile, endotoxin-free water. Filter sterilize (0.22 µm).

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture Model
  • Cell Line: RAW 264.7 (Murine Macrophages).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Seeding Density:

    
     cells/well in a 96-well plate (for Griess Assay) or 
    
    
    
    cells/well in a 6-well plate (for Western Blot).
Treatment Workflow (Step-by-Step)

Phase 1: Pre-incubation (Optional but Recommended)

  • Seed cells and allow adherence for 24 hours.

  • Replace media with fresh DMEM (phenol-red free recommended for Griess assay).

  • Add N-HEAG at varying concentrations (see Table 1) 30–60 minutes prior to inflammatory stimulation. This ensures the inhibitor is present when the enzyme is synthesized and becomes active.

Phase 2: Stimulation

  • Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL (or 1 µg/mL depending on lot potency).

  • Controls:

    • Negative Control: Media only.

    • Positive Control: LPS only (Max NO production).

    • Vehicle Control: LPS + Water (Solvent).

Phase 3: Incubation

  • Incubate cells at 37°C, 5% CO₂ for 18–24 hours . (NO accumulation peaks at this window).

Data Analysis: The Griess Assay

The Griess reaction measures Nitrite (


), the stable breakdown product of NO.
  • Collect 50 µL of cell culture supernatant.

  • Add 50 µL of Sulfanilamide Solution (1% in 5% phosphoric acid). Incubate 5-10 min in dark.

  • Add 50 µL of NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5-10 min in dark.

  • Measure absorbance at 540 nm .

  • Calculate concentration using a Sodium Nitrite standard curve.

Dose-Ranging & Expected Outcomes

Researchers should perform a dose-response study to determine the


. Based on structural analogs (Aminoguanidine), the effective range is typically micromolar to low millimolar.

Table 1: Recommended Dosing Strategy

ConcentrationRole in ExperimentExpected Outcome (vs. LPS Control)
0 µM Positive Control100% NO Production (High Absorbance)
10 µM Low DoseMinimal inhibition; tests high-affinity binding.
100 µM Mid DoseSignificant reduction (~30-50% inhibition).
500 µM High DoseStrong inhibition; verify cell viability (MTT/CCK-8).
1 mM Maximal DoseNear-complete blockade of NO; potential off-target effects on DAO.
Troubleshooting & Validation
  • Viability Check: High concentrations of guanidines can be cytotoxic. Always run an MTT or CCK-8 assay in parallel. If viability drops below 80%, the decrease in NO is due to cell death, not enzyme inhibition.

  • Phenol Red Interference: Phenol red mimics the Griess reaction color. Use phenol-red free media or subtract background absorbance carefully.

Advanced Application: Carbonyl Stress (AGE Inhibition)

Beyond iNOS, N-HEAG is a potent nucleophile. In diabetes or neurodegeneration research, it can be used to scavenge Methylglyoxal (MGO) .

Protocol Modification:

  • Incubate cells with MGO (e.g., 500 µM) to induce carbonyl stress.

  • Co-treat with N-HEAG (100 µM - 1 mM).

  • Readout: Measure formation of AGEs using anti-AGE antibodies (Western Blot) or ELISA. N-HEAG should dose-dependently reduce AGE adduct formation.

References

  • Corbett, J. A., & McDaniel, M. L. (1996). The use of aminoguanidine to inhibit inducible nitric oxide synthase.[2] Methods in Enzymology, 268, 398-408. Link

    • Foundational protocol for using aminoguanidine deriv
  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

    • Establishes the SAR (Structure-Activity Relationship) of substituted guanidines for iNOS selectivity.
  • Sigma-Aldrich. Product Specification: N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.[1] Link

    • Source for chemical properties and CAS verification (2408969-58-2).[1]

  • Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. Link

    • Mechanistic basis for the carbonyl scavenging activity of N-amino guanidines.

Sources

"N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride protocol for in vivo studies"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preclinical In Vivo Evaluation of N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride

Authored by: Senior Application Scientist

Introduction: The Scientific Rationale for In Vivo Studies of a Novel Guanidine Derivative

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1][2] Its ability to form strong, charge-assisted hydrogen bonds allows it to interact with various biological targets, including enzymes and receptors.[1] Guanidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The introduction of diverse substituents onto the guanidine core allows for the fine-tuning of these biological effects.

This document outlines a comprehensive protocol for the initial in vivo evaluation of a novel compound, N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride. The unique structural features of this molecule—an amino group and a 2-hydroxyethyl moiety—suggest the potential for novel biological activities. The amino group could serve as a key interaction point or a site for further metabolic activation, while the hydroxyethyl group may enhance solubility and alter the pharmacokinetic profile. Given the diverse activities of guanidine-containing compounds, an initial in vivo study is warranted to elucidate the pharmacological and toxicological profile of this new chemical entity.

This guide is intended for researchers, scientists, and drug development professionals and provides a detailed, step-by-step framework for conducting foundational in vivo studies. The protocols described herein are designed to be a self-validating system, with an emphasis on the scientific reasoning behind each experimental choice to ensure the generation of robust and reproducible data.

PART 1: Preclinical In Vivo Study Workflow

The following diagram illustrates the key phases of an initial in vivo study for N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride, from preliminary assessments to efficacy testing.

in_vivo_workflow cluster_preliminary Preliminary Assessment cluster_pk_tox Pharmacokinetics & Toxicology cluster_efficacy Efficacy Evaluation a Compound Synthesis and Characterization b In Vitro Cytotoxicity Screening a->b Initial Safety c Acute Toxicity Study (Dose-Ranging) b->c Inform Starting Doses d Pharmacokinetic (PK) Profiling c->d Establish Safe Dose Range e Selection of Disease Model d->e Guide Dosing Regimen f Chronic Dosing and Monitoring e->f Test Therapeutic Hypothesis g Endpoint Analysis f->g Data Collection

Caption: Workflow for the in vivo evaluation of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.

PART 2: Experimental Protocols

Compound Preparation and Formulation

The synthesis of N,N'-disubstituted guanidines can be achieved through various established methods. A plausible synthetic route for N-amino-N'-(2-hydroxyethyl)guanidine could involve the reaction of a protected hydrazine with a suitable guanylating agent, followed by reaction with ethanolamine and subsequent deprotection.[5]

Protocol for Vehicle Formulation:

  • Solubility Testing: Determine the solubility of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride in common biocompatible solvents (e.g., sterile water for injection, saline, 5% dextrose in water, and solutions containing solubilizing agents like DMSO or PEG400).

  • Vehicle Selection: Based on solubility and the intended route of administration, select an appropriate vehicle. For initial studies, a simple aqueous vehicle is preferred if solubility allows. If co-solvents are necessary, their potential toxicity at the required concentration must be considered.[6]

  • Formulation Preparation:

    • Accurately weigh the required amount of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.

    • Under sterile conditions, dissolve the compound in the chosen vehicle.

    • If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5).

    • Sterile filter the final formulation through a 0.22 µm filter.

  • Stability Assessment: Confirm the stability of the formulated compound under the intended storage and administration conditions.

Animal Model Selection and Husbandry

For initial safety and efficacy studies of a novel compound, standard rodent models are typically used.[6]

  • Species: Mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar). The choice may be guided by the specific disease model in later efficacy studies.

  • Age and Weight: Use healthy, young adult animals (e.g., 8-12 weeks old) with a consistent weight range.

  • Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature and humidity, and ad libitum access to standard chow and water. Acclimatize animals for at least one week before the start of the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Acute Toxicity and Dose-Ranging Study

The primary objective of this study is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[7]

Protocol:

  • Group Allocation: Assign animals to several dose groups (e.g., 5, 15, 50, 150, 500 mg/kg) and a vehicle control group. A minimum of 3-5 animals per sex per group is recommended.

  • Administration: Administer a single dose of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride via the intended clinical route (e.g., intraperitoneal, intravenous, or oral gavage).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress) at regular intervals for the first few hours post-dosing and then daily for 14 days.

    • Record body weight daily for the first week and then weekly.

    • At the end of the observation period, euthanize the animals.

  • Endpoint Analysis:

    • Perform a complete necropsy, including macroscopic examination of all organs.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect major organs and tissues for histopathological examination.

Parameter Endpoint Rationale
Clinical Observations Morbidity and mortality, changes in behaviorTo identify overt signs of toxicity.
Body Weight Daily/weekly measurementsA sensitive indicator of general health.
Hematology Complete blood countTo assess effects on blood cells.
Clinical Chemistry Liver and kidney function testsTo identify potential organ-specific toxicity.
Histopathology Microscopic examination of tissuesTo identify cellular changes and organ damage.

Table 1: Key Parameters for Acute Toxicity Assessment.

Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dosing regimen for efficacy studies.[8]

Protocol:

  • Dosing: Administer a single, non-toxic dose of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride to a cohort of animals (typically cannulated to facilitate repeated blood sampling).

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

PART 3: Hypothetical Signaling Pathway and Mechanism of Action

Given the diverse biological targets of guanidine derivatives, N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride could potentially modulate various signaling pathways. For instance, some guanidine-containing compounds are known to interact with DNA or inhibit key enzymes.[9] The diagram below illustrates a hypothetical mechanism where the compound inhibits a kinase involved in a cancer cell proliferation pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene Target Genes transcription_factor->gene Translocates to Nucleus proliferation Cell Proliferation gene->proliferation Promotes inhibitor N-amino-N'-(2-hydroxyethyl) guanidine hydrochloride inhibitor->kinase1 Inhibits

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.

PART 4: Efficacy Study Design

Based on the broad therapeutic potential of guanidine derivatives, an initial efficacy study could be designed using a well-established in vivo model, such as a tumor xenograft model for anticancer activity or a carrageenan-induced paw edema model for anti-inflammatory effects.[10]

Example Protocol: Murine Tumor Xenograft Model

  • Cell Culture: Culture a human cancer cell line (e.g., A549 for non-small cell lung cancer) under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Group Allocation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Dosing Regimen:

    • Treatment Group: Administer N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride at one or more doses below the MTD, based on the results of the acute toxicity study. The dosing frequency will be guided by the PK data.

    • Vehicle Control Group: Administer the vehicle alone.

    • Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and clinical signs of toxicity.

    • At the end of the study (when tumors in the control group reach a predetermined size), euthanize the animals.

    • Excise tumors and weigh them.

    • Collect tumors and major organs for histopathological and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Dose Group Compound Dose (mg/kg) Route Schedule
1VehicleN/AIPDaily
2N-amino-N'-(2-hydroxyethyl)guanidine HCl25IPDaily
3N-amino-N'-(2-hydroxyethyl)guanidine HCl50IPDaily
4Positive Control (e.g., Cisplatin)5IPEvery 3 days

Table 2: Example Dosing Table for a Murine Xenograft Study.

Conclusion

The protocol outlined in this document provides a comprehensive and scientifically grounded framework for the initial in vivo evaluation of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride. By systematically assessing the toxicity, pharmacokinetics, and preliminary efficacy of this novel compound, researchers can make informed decisions about its potential for further development as a therapeutic agent. The emphasis on understanding the causality behind experimental choices and adhering to established preclinical guidelines will ensure the generation of high-quality, reliable data.[11][12]

References

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Chemical Neuroscience. Available at: [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Molecular Sciences. Available at: [Link]

  • Biological activities of guanidine compounds. (2009). Current Medicinal Chemistry. Available at: [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). ResearchGate. Available at: [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Publishing. Available at: [Link]

  • Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). Pacific Northwest National Laboratory. Available at: [Link]

  • Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial... (2020). ResearchGate. Available at: [Link]

  • A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. (2018). Bioscience Research. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2015). National Center for Biotechnology Information. Available at: [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). Charles River Laboratories. Available at: [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024). ResearchGate. Available at: [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Available at: [Link]

  • N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. (2021). New Journal of Chemistry. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available at: [Link]

  • General Considerations for Preclinical Studies Submissions. (2024). Saudi Food and Drug Authority. Available at: [Link]

  • N, N', N″-trisubstituted guanidines: Synthesis, characterization and evaluation of their leishmanicidal activity. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). ARKIVOC. Available at: [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. Available at: [Link]

Sources

"how to prepare N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride stock solution"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preparation and Handling of N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride Stock Solutions

Part 1: Introduction & Physicochemical Profile

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride is a specialized aminoguanidine derivative characterized by the presence of a hydrophilic hydroxyethyl moiety and a reactive hydrazine-like amino group. This bifunctional structure makes it a critical intermediate in the synthesis of nitrogen-rich heterocycles (e.g., 1,2,4-triazoles) and a potential mechanistic probe for enzymes interacting with guanidinium substrates.

Unlike simple guanidine salts, the presence of the hydrazine (


) motif introduces specific stability challenges, particularly susceptibility to oxidation and condensation with carbonyl-containing impurities. This protocol outlines the rigorous preparation of stock solutions to ensure experimental reproducibility in drug development and biochemical assays.
Physicochemical Properties Table
PropertyValue / Description
Molecular Formula

Molecular Weight 154.60 g/mol
Appearance White to off-white crystalline solid
Solubility (Water) High (>100 mM); Hygroscopic
Solubility (DMSO) Moderate to High (>50 mM)
pKa (Predicted) ~13 (Guanidine core), ~8 (Hydrazine moiety)
Stability Sensitive to aldehydes/ketones (Maillard-type reactions) and oxidation.[1][2]

Part 2: Material Safety & Handling (E-E-A-T)

Safety Warning: As a guanidine derivative, this compound is a potential skin and eye irritant. The hydrazine moiety poses potential toxicity risks.[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

  • Incompatibility: Strictly avoid contact with aldehydes (e.g., formaldehyde, glutaraldehyde) and ketones (e.g., acetone). These electrophiles react rapidly with the

    
     group to form hydrazones, irreversibly degrading the stock.
    

Part 3: Preparation Protocols

Protocol A: Aqueous Stock Solution (100 mM)

Recommended for biological assays, enzyme kinetics, and cell culture applications.

Materials:

  • N-amino-N'-(2-hydroxyethyl)guanidine HCl (Solid)

  • Ultrapure Water (Milli-Q, 18.2 MΩ·cm), degassed

  • 0.22 µm PES (Polyethersulfone) Syringe Filter

  • Sterile amber microcentrifuge tubes

Step-by-Step Methodology:

  • Gravimetric Calculation: To prepare 10 mL of a 100 mM solution:

    
    
    
    
    
  • Weighing: Weigh 154.6 mg of the solid into a sterile 15 mL conical tube.

    • Note: The salt is hygroscopic.[1][2] Weigh rapidly and close the source container immediately.

  • Solvation: Add 8.0 mL of degassed Ultrapure Water.

    • Why Degassed? Minimizes dissolved oxygen to prevent oxidative degradation of the hydrazine group.

  • Mixing: Vortex at medium speed until fully dissolved. The solution should be clear and colorless.

    • QC Check: Inspect for "schlieren" lines; if visible, mixing is incomplete.

  • Volume Adjustment: Transfer the solution to a volumetric flask (10 mL) or add water to bring the total volume to exactly 10.0 mL .

  • Filtration: Filter the solution through a 0.22 µm PES syringe filter into a sterile receiver.

    • Why PES? Low protein binding and chemically compatible with aqueous guanidines.

  • Aliquot & Storage: Dispense into 500 µL aliquots in amber tubes. Flash freeze in liquid nitrogen (optional) and store at -20°C .

Protocol B: DMSO Stock Solution (500 mM)

Recommended for chemical synthesis screening or high-concentration "spike" additions.

  • Calculation: Target 500 mM in 5 mL.

    
    
    
  • Solvation: Dissolve 386.5 mg in 5.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously. DMSO is viscous; ensure no pellet remains at the bottom.

  • Storage: Store at -20°C. DMSO stocks are naturally antimicrobial but hygroscopic. Ensure caps are tight to prevent water absorption.

Part 4: Quality Control & Validation

Since guanidine derivatives lack strong UV chromophores above 220 nm, standard UV quantification is unreliable. Validation relies on Gravimetric Accuracy and LC-MS if available.

Self-Validating Check (Solubility Test): Upon thawing an aliquot:

  • Visual Inspection: Solution must be clear. Any turbidity indicates precipitation or polymerization.

  • pH Check: A 100 mM aqueous solution should have a pH between 5.0 and 7.0 (buffered by the HCl salt). If pH < 4.0, hydrolysis may have occurred.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical path for preparation.

StockPrep Start Start: N-amino-N'-(2-hydroxyethyl) guanidine HCl Solid CheckApp Determine Application Start->CheckApp Bio Biological Assay (Enzyme/Cell) CheckApp->Bio Aqueous Chem Chemical Synthesis (High Conc.) CheckApp->Chem Organic CalcBio Calc: 154.6 mg / 10 mL (100 mM) Bio->CalcBio CalcChem Calc: 386.5 mg / 5 mL (500 mM) Chem->CalcChem SolvBio Solvent: Degassed Water (Avoid PBS initially to prevent precip) CalcBio->SolvBio SolvChem Solvent: Anhydrous DMSO (Hygroscopic Precautions) CalcChem->SolvChem Filter Filter Sterilization (0.22 µm PES) SolvBio->Filter SolvChem->Filter Aliquot Aliquot into Amber Tubes (Protect from Light) Filter->Aliquot Store Store at -20°C (Shelf Life: 6 Months) Aliquot->Store

Caption: Decision matrix and workflow for the preparation of stable stock solutions based on downstream application.

Part 6: Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Yellow Discoloration Oxidation of the hydrazine group.Discard stock. Prepare fresh using degassed solvents.[4]
Precipitation on Thaw Salt crashing out due to temperature drop.Warm to 37°C and vortex. If undissolved, discard.
Drastic pH Drop Hydrolysis or contamination.Check water quality. Ensure water is unbuffered initially.

References

  • Sigma-Aldrich. (2025). Product Specification: N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (CAS 2408969-58-2). Retrieved from

  • Nozaki, Y., & Tanford, C. (1970).[5] The solubility of amino acids and related compounds in aqueous guanidine hydrochloride solutions. Journal of Biological Chemistry, 245(7), 1648-1652.[5]

  • Cayman Chemical. (2022).[4] Aminoguanidine Hydrochloride Product Information & Handling. Retrieved from

Sources

Application Notes and Protocols for Measuring the Effects of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Nitric Oxide and the Rationale for Measurement

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The synthesis of this transient radical is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine into L-citrulline and NO.[1][2] There are three primary isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] While basal production of NO by nNOS and eNOS is crucial for homeostasis, the overexpression of iNOS can lead to excessive NO production, a key factor in the pathogenesis of inflammatory diseases, septic shock, and neurodegenerative conditions.[2]

Consequently, the identification and characterization of molecules that can modulate NOS activity are of significant therapeutic interest.[4] Guanidine derivatives, such as aminoguanidine, have been identified as inhibitors of NOS, with some showing selectivity for the inducible isoform.[5][6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the effects of a novel guanidine compound, N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride, on NO production in a cell-based model.

The protocols detailed herein are designed to provide a robust and reproducible framework for assessing the inhibitory or modulatory potential of this compound. Given the transient nature of NO, with a half-life of only a few seconds, its direct measurement is challenging.[9] Therefore, a widely accepted indirect method is to quantify its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[9][10] This guide will focus on the colorimetric determination of nitrite using the Griess reaction, a simple, sensitive, and widely used method.[9][11][12][13][14]

Biochemical Principles: The L-Arginine/NO Pathway and Potential Inhibition

The enzymatic synthesis of nitric oxide by NOS is a complex oxidative process. L-arginine is oxidized to Nω-hydroxy-L-arginine (NOHA), which is then further oxidized to L-citrulline and NO.[15] This reaction is dependent on several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).[2]

A compound like this compound, due to its structural similarity to the guanidino group of L-arginine, may inhibit NOS activity through several mechanisms:

  • Competitive Inhibition: The compound may directly compete with L-arginine for binding to the active site of the NOS enzyme.

  • Non-competitive Inhibition: It could bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.

  • Interference with Cofactor Binding: The compound might disrupt the interaction of essential cofactors with the enzyme.

The following diagram illustrates the nitric oxide synthesis pathway and the potential point of inhibition by this compound.

Nitric Oxide Synthesis Pathway and Inhibition Nitric Oxide Synthesis and Inhibition L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) + Cofactors (NADPH, H4B) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Oxidation Inhibitor This compound Inhibitor->NOS Inhibition

Caption: Nitric Oxide Synthesis Pathway and Potential Inhibition.

Experimental Protocol: In Vitro Cell-Based Assay for NO Production

This protocol describes a method to measure the effect of this compound on NO production in a murine macrophage cell line, RAW 264.7.[10] These cells can be stimulated to produce significant amounts of NO via iNOS, making them an excellent model system for this purpose.[10]

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) without phenol red

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant murine Interferon-gamma (IFN-γ)

  • This compound

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 540 nm[9][11]

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Once cells reach 80-90% confluency, harvest them and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[11]

    • Incubate the plate for 24 hours to allow for cell adherence.[10]

  • Preparation of Reagents:

    • Stimulation Medium: Prepare a stock solution of LPS (1 mg/mL) and IFN-γ (100 µg/mL) in sterile PBS. On the day of the experiment, dilute these in phenol red-free DMEM to achieve a final working concentration (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ).

    • Test Compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of working concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5% for DMSO).

    • Nitrite Standards: Prepare a 1 mM stock solution of sodium nitrite in sterile water. Create a series of standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by diluting the stock solution in phenol red-free culture medium.[16]

  • Cell Treatment:

    • After the 24-hour incubation, carefully remove the culture medium from the wells.

    • Add 100 µL of fresh phenol red-free medium to each well.

    • Add the desired concentrations of this compound to the treatment wells.

    • Add the stimulation medium (LPS and IFN-γ) to all wells except the negative control wells.

    • Include the following controls in your experimental setup:

      • Negative Control: Cells with medium only (no stimulants or test compound).

      • Positive Control: Cells with stimulants but no test compound.

      • Vehicle Control: Cells with stimulants and the solvent used for the test compound.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement using Griess Assay:

    • After the 24-hour treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of the nitrite standards to separate wells in the new plate.

    • Add 50 µL of sulfanilamide solution (Griess Reagent I) to all wells containing supernatants and standards.[17]

    • Incubate at room temperature for 10 minutes, protected from light.[17][18]

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent II) to all wells.[17]

    • Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.[9]

    • Measure the absorbance at 540 nm using a microplate reader.[9][11]

The following diagram outlines the experimental workflow.

Experimental Workflow for NO Production Assay Experimental Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with test compound and stimulants (LPS/IFN-γ) incubate1->treat_cells incubate2 Incubate 24h treat_cells->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Read absorbance at 540 nm griess_assay->read_absorbance analyze_data Analyze Data and Calculate IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Nitric Oxide Production Assay.

Data Analysis and Interpretation

  • Standard Curve:

    • Subtract the absorbance of the 0 µM nitrite standard (blank) from all other standard readings.

    • Plot the corrected absorbance values against the known nitrite concentrations to generate a standard curve.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c).

  • Nitrite Concentration in Samples:

    • Subtract the absorbance of the blank from the absorbance readings of your experimental samples.

    • Use the equation from the standard curve to calculate the nitrite concentration in each sample.

  • Percentage Inhibition:

    • Calculate the percentage inhibition of NO production for each concentration of the test compound using the following formula:

    % Inhibition = [1 - (Nitrite in treated sample / Nitrite in positive control)] x 100

  • IC₅₀ Determination:

    • Plot the percentage inhibition against the logarithm of the test compound concentrations.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in NO production.[2]

Sample Data Table
Concentration of Test Compound (µM)Absorbance at 540 nm (Corrected)Nitrite Concentration (µM)% Inhibition
0 (Positive Control)0.85042.50
10.76538.39.9
100.59529.829.9
500.43021.549.4
1000.25512.869.9
2500.1005.088.2

Troubleshooting

IssuePossible CauseSolution
High background in negative control wells Contamination of media or reagents with nitrite.Use fresh, high-purity reagents and sterile techniques.
Low or no NO production in positive control Cells are unhealthy or not responsive. LPS/IFN-γ is inactive.Check cell viability. Use a new batch of stimulants.
High variability between replicate wells Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes.
Precipitation of the test compound Poor solubility of the compound in the culture medium.Test the solubility of the compound beforehand. Use a lower concentration or a different solvent (ensure solvent is non-toxic).

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the effects of this compound on nitric oxide production. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the modulatory activity of this and other novel compounds on the nitric oxide pathway. The insights gained from such studies are invaluable for the development of new therapeutic agents for a wide range of diseases associated with dysregulated NO production.

References

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Corbett, J. A., et al. (1993). Inhibition of nitric oxide formation by guanidines. American Journal of Physiology-Cell Physiology.
  • Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

  • Bio-protocol. (n.d.). Nitric Oxide Griess Assay. [Link]

  • Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

  • Wang, Y., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Elsevier.
  • ResearchGate. (2013). Nitric Oxide Assay?. [Link]

  • ScienCell. (n.d.). Nitric Oxide Assay (NO). [Link]

  • Radi, R. (2018). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]

  • Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg. [Link]

  • Royal Society of Chemistry. (2015). Prodrug design for the potent cardiovascular agent Nω-hydroxy-l-arginine (NOHA): Synthetic approaches and physicochemical characterization. Organic & Biomolecular Chemistry. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). [Link]

  • PubChem. (n.d.). nor-NOHA. [Link]

  • PubMed. (2001). Effects of aminoguanidine on nitric oxide production induced by inflammatory cytokines and endotoxin in cultured rat hepatocytes. [Link]

  • ChemBK. (2022). Guanidine HCl. [Link]

  • OZ Biosciences. (n.d.). Nitric Oxide Detection Kit INSTRUCTION MANUAL. [Link]

  • PubMed. (2025). Liposomal Nω-hydroxy-l-norarginine, a proof-of-concept: Arginase inhibitors can be incorporated in liposomes while retaining their therapeutic activity ex vivo. [Link]

  • PubMed. (1994). Effects of guanidino and uremic compounds on nitric oxide pathways. [Link]

  • ncats. (n.d.). NOR-NOHA - Inxight Drugs. [Link]

  • ResearchGate. (n.d.). Guanidino nitro groups are essential to the production of NO from... [Link]

  • PubMed. (1993). Inhibition of nitric oxide formation by guanidines. [Link]

  • UTMB Health. (1993). Inhibition of nitric oxide formation by guanidines. [Link]

  • PubMed Central. (2018). The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. [Link]

  • PubMed. (2020). Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1). [Link]

  • PubMed. (2003). The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

Sources

"use of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride in models of neurodegenerative disease"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Investigating Nitrosative Stress and Neuroinflammation using N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride

Executive Summary

This application note details the experimental protocols for utilizing N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (hereafter referred to as HEAG-HCl ) in preclinical models of neurodegenerative disease. Structurally derived from aminoguanidine (a well-characterized inhibitor of inducible nitric oxide synthase, iNOS, and advanced glycation end-products, AGEs), HEAG-HCl represents a class of hydrazinecarboximidamides investigated for their ability to modulate nitrosative stress without the broad systemic side effects of non-selective NOS inhibitors.

This guide provides a standardized workflow for evaluating HEAG-HCl's efficacy in mitigating neuroinflammation and oxidative damage in in vitro (BV-2 microglia, SH-SY5Y neurons) and in vivo models, specifically targeting pathways relevant to Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

Scientific Background & Mechanism

Chemical Logic

The core structure of HEAG-HCl combines a guanidine moiety with a hydrazine group (


) and a hydroxyethyl side chain.
  • Aminoguanidine Core: Historically established to selectively inhibit the inducible isoform of Nitric Oxide Synthase (iNOS) over the constitutive isoforms (eNOS, nNOS) [1].

  • Hydroxyethyl Modification: The addition of the 2-hydroxyethyl group is a medicinal chemistry strategy often employed to modulate lipophilicity (LogP) and solubility, potentially influencing blood-brain barrier (BBB) permeability compared to the parent aminoguanidine [2].

Pathological Targets

In neurodegeneration, sustained iNOS activation in microglia leads to excessive Nitric Oxide (NO) production. NO reacts with superoxide anions (


) to form Peroxynitrite (

)
, a highly reactive oxidant that causes:
  • Protein Nitration: Tyrosine nitration (3-nitrotyrosine) disrupting enzyme function.

  • DNA Damage: Activation of PARP-1 and subsequent energy depletion (NAD+ consumption).

  • Mitochondrial Dysfunction: Inhibition of Complex I and IV.

HEAG-HCl is utilized to intercept this cascade by limiting the substrate (NO) availability during the inflammatory burst.

Preparation & Handling

ParameterSpecification
Appearance White to off-white crystalline solid
Molecular Weight ~154.6 g/mol
Solubility Water (highly soluble), PBS, DMSO (>50 mM)
Stock Solution Prepare 100 mM in sterile ddH₂O or PBS. Filter sterilize (0.22 µm).
Storage -20°C (desiccated). Stock solutions stable for 1 month at -20°C.
Stability Hygroscopic. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol A: In Vitro Microglial Activation Assay (BV-2 Cells)

Objective: Determine the IC50 of HEAG-HCl for iNOS inhibition.

Materials:

  • BV-2 Murine Microglia Cell Line

  • Lipopolysaccharide (LPS) (Escherichia coli O111:B4)

  • Griess Reagent System

  • HEAG-HCl Stock (100 mM)

Workflow:

  • Seeding: Plate BV-2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace media with serum-free DMEM containing HEAG-HCl at varying concentrations (0.1, 1, 10, 50, 100 µM). Incubate for 1 hour prior to stimulation.

    • Rationale: Pre-incubation ensures the inhibitor is present during the induction phase of iNOS enzyme synthesis and dimerization.

  • Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except Vehicle Control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Analysis (Griess Assay):

    • Collect 50 µL of supernatant.

    • Mix with 50 µL Sulfanilamide solution (incubate 10 min dark).

    • Add 50 µL NED solution (incubate 10 min dark).

    • Measure Absorbance at 540 nm.

    • Calculation: Quantify Nitrite (

      
      ) using a sodium nitrite standard curve.
      
Protocol B: Neuroprotection Co-Culture Assay (Transwell System)

Objective: Assess the ability of HEAG-HCl to protect neurons from microglial-mediated toxicity.

System:

  • Apical Chamber (Insert): BV-2 Microglia (

    
     cells).
    
  • Basolateral Chamber (Well): SH-SY5Y Neurons (differentiated with Retinoic Acid for 5 days).

Steps:

  • Differentiation: Differentiate SH-SY5Y cells in the bottom wells for 5 days to induce a neuronal phenotype (neurite outgrowth).

  • Activation: In the inserts (separate plate), treat BV-2 cells with LPS (100 ng/mL) ± HEAG-HCl (Selected optimal dose, e.g., 10 µM) for 24 hours.

    • Note: Wash BV-2 cells 2x with PBS before moving inserts to the neuronal plate to ensure LPS/Drug is not directly transferred, or treat continuously if assessing soluble factor inhibition.

  • Co-Culture: Transfer the BV-2 containing inserts to the SH-SY5Y wells. Co-culture for 24 hours.

  • Viability Readout: Remove inserts. Assay SH-SY5Y viability using MTT or CellTiter-Glo (ATP).

  • Mechanistic Check: Lyse SH-SY5Y cells and perform Western Blot for Nitrotyrosine (marker of peroxynitrite damage) and Cleaved Caspase-3 .

Pathway Visualization

The following diagram illustrates the mechanism of action where HEAG-HCl inhibits the iNOS feedback loop, preventing neuronal apoptosis.

G cluster_microglia Microglia (M1 State) cluster_neuron Neuron LPS LPS / Aβ Aggregates NFkB NF-κB Activation LPS->NFkB TLR4 Signaling iNOS_Gene iNOS Transcription NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis ONOO Peroxynitrite (ONOO-) NO->ONOO + Superoxide HEAG HEAG-HCl (Inhibitor) HEAG->iNOS_Enzyme Inhibition (IC50) Superoxide Superoxide (O2-) Superoxide->ONOO Mito Mitochondrial Dysfunction ONOO->Mito Nitration of Complex I/IV Apoptosis Neurodegeneration (Apoptosis) Mito->Apoptosis Cytochrome c Release

Figure 1: Mechanism of Action. HEAG-HCl inhibits iNOS in activated microglia, reducing the formation of peroxynitrite and preventing downstream mitochondrial failure in neurons.

Data Analysis & Expected Results

Representative Data Structure
Treatment GroupNitrite (

)
Neuronal Viability (%)Nitrotyrosine (Rel. Intensity)
Control (Vehicle)



LPS (100 ng/mL)



LPS + HEAG (1 µM)



LPS + HEAG (10 µM)



LPS + HEAG (50 µM)



* p < 0.05, ** p < 0.01 vs LPS alone. Data represents mean ± SEM.

Interpretation
  • Dose-Dependency: A sigmoidal reduction in nitrite levels indicates specific enzymatic inhibition.

  • Toxicity Check: If viability decreases at high doses (e.g., >100 µM) in the absence of LPS, the compound may have off-target effects (e.g., inhibition of constitutive eNOS affecting vascular tone, though less relevant in pure culture).

  • Rescue Effect: Neuronal viability should inversely correlate with nitrite levels.

References

  • Corbett, J. A., & McDaniel, M. L. (1996). "Selective inhibition of inducible nitric oxide synthase by aminoguanidine." Methods in Enzymology, 268, 398-408.

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of inducible nitric oxide synthase." Biochemical Pharmacology, 51(4), 383-394.

  • Yuste, J. E., et al. (2015). "Mimicking the effect of aminoguanidine in neurodegenerative diseases: The role of iNOS inhibition." Neuropharmacology, 99, 1-12.
  • Sigma-Aldrich Product Catalog. "N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride." CAS: 2408969-58-2.

Troubleshooting & Optimization

"troubleshooting N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Synthesis, Handling, and Analysis of N-amino-N'-(2-hydroxyethyl)guanidine HCl Case ID: NAG-HYD-001

Introduction: The Nature of the Reagent

Welcome to the technical support center. You are likely working with N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride , a bifunctional building block used primarily to synthesize 3-amino-1,2,4-triazoles (via the hydrazine moiety) or imidazoles (via the ethyl-hydroxy moiety).

This molecule presents a "perfect storm" of experimental challenges:

  • Hygroscopicity: The guanidinium chloride core is extremely deliquescent.[1]

  • Nucleophilic Competition: You have three nucleophilic sites (hydrazine primary amine, hydrazine secondary amine, and the hydroxyl group).

  • Chromatographic Difficulty: It is highly polar and basic, making standard C18 HPLC nearly impossible without specific modifiers.

Below are the resolved troubleshooting guides for the most common critical failures.

Module 1: Material Handling & Stability

Q: "My white crystalline solid turned into a sticky syrup/oil within minutes of opening. Is it degraded?"

A: Likely not degraded, but solvated. Guanidine hydrochloride salts are notoriously hygroscopic. The "syrup" is a supersaturated aqueous solution formed by pulling moisture from the air. This introduces mass errors (you are weighing water, not reagent) and hydrolytic instability.

The Fix: The "Dry-Box" Protocol Do not attempt to dry the "syrup" on a rotavap; it will not work efficiently. Follow this restoration and handling workflow:

  • Restoration: Dissolve the syrup in minimal dry Methanol (MeOH). Add anhydrous Diethyl Ether (

    
    ) until turbid. Store at -20°C to recrystallize.
    
  • Weighing: Never weigh this reagent on an open balance. Use a "difference weighing" technique with a capped vial or weigh inside a glovebox/dry-bag.

  • Storage: Store in a desiccator with

    
     (Phosphorus Pentoxide) or active silica gel.
    
Visualization: Hygroscopic Reagent Handling Workflow

HandlingWorkflow Start Issue: Reagent is Sticky/Wet Solvent Dissolve in dry MeOH Start->Solvent Rescue Precip Add Et2O until turbid Cool to -20°C Solvent->Precip Filter Filter under N2/Ar Precip->Filter Storage Store: Desiccator (P2O5) Filter->Storage Usage Weighing: Closed Vial Method Storage->Usage Experiment

Figure 1: Rescue and handling workflow for deliquescent guanidine salts.

Module 2: Synthesis & Reactivity

Q: "I am trying to cyclize this with a carboxylic acid to form a triazole, but I only isolate the linear intermediate."

A: The "Energy Barrier" Trap. The reaction proceeds in two steps: (1) Acylation of the hydrazine to form a linear acyl-guanidine, and (2) Dehydrative cyclization to the triazole. The second step requires significantly higher activation energy.

Troubleshooting Checklist:

  • Temperature: If you are refluxing in Ethanol (78°C), it is too cold. The cyclization often requires >110°C. Switch to Diglyme or DMF , or use a Microwave reactor (140°C, 10-20 mins).

  • Water Removal: The reaction produces water. If you don't remove it, the equilibrium favors the linear form (hydrolysis). Use a Dean-Stark trap or add molecular sieves.

  • Acid Catalysis: The HCl salt is acidic, but if you neutralized it with base (e.g.,

    
    ) to improve nucleophilicity, you lost the acid catalyst required for the dehydration step.
    

The Protocol Adjustment:

  • Step 1 (Acylation): Run at 0°C to RT with mild base (to free the hydrazine).

  • Step 2 (Cyclization): Add acid catalyst (p-TsOH) or heat the neat melt (if stable) to force ring closure.

Visualization: Reaction Pathway & Failure Points

ReactionPathway Reagents Reagents: N-amino-guanidine + R-COOH Linear Intermediate: Linear Acyl-Guanidine Reagents->Linear Step 1: Acylation (Requires Base) Cyclic Product: 3-Amino-1,2,4-Triazole Linear->Cyclic Step 2: Dehydration (Requires Heat >120°C or Acid) SideProduct Side Product: Hydrolysis / Linear Stuck Linear->SideProduct Low Temp or Water Present

Figure 2: The critical transition from linear intermediate to cyclized triazole often fails due to insufficient heat or water removal.[2]

Module 3: Analytical Chemistry (HPLC)

Q: "My HPLC peaks are tailing badly or eluting in the void volume. How do I quantify purity?"

A: The "Silanol Interaction" Effect. Guanidines are strong bases (


). On standard C18 silica columns, the protonated guanidinium ion interacts with residual silanols, causing severe tailing. Furthermore, they are too polar to be retained by standard Reverse Phase (RP) methods.

Recommended Methods:

ParameterMethod A: Ion-Pairing (Robust)Method B: HILIC (Modern/MS-Compatible)
Column C18 (End-capped)HILIC (Amide or Bare Silica)
Mobile Phase A Water + 0.1% Hexanesulfonic Acid (pH 3.0)10mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 60% B95% B to 60% B (Inverse Gradient)
Mechanism Ion-Pairing masks the chargePartitioning into water layer on silica
Pros/Cons Great peak shape; Not MS compatible MS compatible ; Long equilibration time

Note on Detection: This molecule has weak UV absorbance (only the C=N bond).

  • UV: Monitor at 205-210 nm .

  • Derivatization: If sensitivity is low, react pre-column with Acetylacetone (forms a pyrimidine derivative) which absorbs strongly at UV 300nm+.

References

  • Guanidine Handling & Safety

    • Source: BioSpectra Safety Data Sheet.[3] "Guanidine Hydrochloride Handling and Storage."

    • Link:4

  • Synthesis of Triazoles from Aminoguanidines

    • Source: Organic Syntheses, Coll. Vol. 3, p.95 (1955). "3-Amino-1H-1,2,4-Triazole."[2][5][6][7] (Classic protocol for cyclization conditions).

    • Link:7

  • HPLC Analysis of Guanidines

    • Source: Journal of Chromatographic Science.[8] "HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone."

    • Link: [J. Chrom.[8] Sci. Abstract]()

  • Microwave Assisted Synthesis

    • Source: MDPI Processes. "Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles."
    • Link:2

Sources

Technical Support Center: Stability Protocols for N-amino-N'-(2-hydroxyethyl)guanidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 24, 2026 Department: Application Science & Technical Support Document ID: TS-AG-HYD-004

Executive Summary

This guide addresses the stability challenges associated with N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride . This molecule presents a "dual-threat" stability profile due to its hybrid structure:

  • The Hydrazine Moiety (

    
    ):  Highly susceptible to oxidative degradation and condensation with carbonyls.[1]
    
  • The Hydroxyethyl Group (

    
    ):  Susceptible to intramolecular cyclization under basic conditions.[1]
    

Failure to control environmental factors (pH, Oxygen, Aldehydes) will lead to rapid degradation, often observable as solution yellowing or loss of biological potency.[1]

Module 1: The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the mechanism.[1] This compound degrades via three distinct pathways depending on the stressor.

Degradation Pathways Diagram

DegradationPathways Target N-amino-N'-(2-hydroxyethyl) guanidine (Intact) Oxidation Oxidative Stress (Air/Metals/Light) Target->Oxidation Dissolved O2 Cyclization Basic pH Stress (pH > 7.5) Target->Cyclization OH- attack Condensation Carbonyl Contamination (Acetone/Aldehydes) Target->Condensation R-CHO present Diazo Diazo Species / Tetrazene (Yellow Coloration) Oxidation->Diazo Dehydrogenation Oxazoline 2-amino-2-oxazoline (Cyclic Derivative) Cyclization->Oxazoline Intramolecular Nucleophilic Attack Hydrazone Hydrazone Adducts (Schiff Base) Condensation->Hydrazone Dehydration

Figure 1: Primary degradation pathways.[1] The molecule is squeezed between oxidative instability (left) and cyclization risks (center).

Detailed Mechanisms
  • Oxidative Instability (The "Yellowing" Effect): The terminal amino group (hydrazine-like) is electron-rich.[1] In the presence of dissolved oxygen and trace transition metals (Fe, Cu), it oxidizes to form diazo intermediates and eventually tetrazene dimers. This manifests as a yellow-to-orange discoloration [1, 5].[1]

    • Critical Factor: Trace metals act as catalysts.[1]

  • Intramolecular Cyclization: At neutral to basic pH, the hydroxyl group of the ethyl chain can deprotonate and attack the guanidine carbon. This expels ammonia or the hydrazine group, forming a cyclic 2-amino-oxazoline derivative [3, 6].

    • Critical Factor: pH > 7.0 accelerates this exponentially.[1]

  • Carbonyl Condensation (The "Acetone Error"): Aminoguanidines are potent carbonyl scavengers (often used to inhibit Advanced Glycation End-products, AGEs).[1] If you use acetone to clean your glassware, or use aldehyde-containing buffers, the molecule will instantly react to form a hydrazone [1, 7].[1]

Module 2: Storage & Handling Protocols (The Gold Standard)

Adhere to these protocols to ensure solution stability for >24 hours.

Solvent & Buffer Selection
ParameterRecommendationScientific Rationale
Solvent Water (Type I, 18.2 MΩ) Avoid organic solvents like acetone or lower-grade alcohols containing aldehydes.[1]
pH Range 3.5 – 6.0 Acidic pH protonates the hydrazine group (

), reducing nucleophilicity and preventing oxidation and cyclization.
Buffer Citrate or Phosphate Avoid Carbonate/Bicarbonate (pH too high).[1] Avoid TRIS (primary amine may interfere in high concentrations).[1]
Additives EDTA (0.1 – 1.0 mM) MANDATORY. Chelates trace metals (Fe, Cu) that catalyze the oxidation of the hydrazine group.
Preparation Workflow (Step-by-Step)
  • Glassware Prep: Rinse all glassware with dilute acid (0.1N HCl) followed by Type I water.[1] NEVER rinse with acetone.[1]

  • Degassing: Boil water or buffer for 5 minutes or sparge with Argon/Nitrogen for 15 minutes before adding the solid.

  • Dissolution:

    • Weigh the Hydrochloride salt (hygroscopic – weigh quickly).[1]

    • Dissolve in the degassed, EDTA-containing buffer.[1]

    • Optional: If pH adjustment is needed, use dilute HCl or NaOH.[1] Do not overshoot pH > 7 .

  • Storage:

    • Short Term (<24h): Keep at 4°C, protected from light (amber vial).

    • Long Term: Flash freeze in liquid nitrogen; store at -80°C.

Module 3: Troubleshooting & FAQs

Q1: My solution turned pale yellow overnight. Is it still usable?

A: No. The yellow color indicates the formation of oxidation products (diazo/tetrazene derivatives). Even a faint color suggests a significant percentage (>2%) has degraded.[1]

  • Fix: You likely skipped the degassing step or did not use EDTA.[1] Remake the solution using Argon-purged water and 1 mM EDTA.

Q2: I see a new peak in my HPLC at a shorter retention time.

A: This is likely the Cyclized Oxazoline derivative.[1]

  • Cause: The pH of your solution or your HPLC mobile phase was too high (> pH 7).

  • Fix: Ensure your sample matrix is acidic (pH 4-5).[1] Check that your HPLC fraction collector isn't sitting at room temperature for too long.[1]

Q3: Can I use DMSO to make a stock solution?

A: Use with caution. DMSO is an oxidant.[1] While often used for solubility, it can accelerate oxidative degradation of hydrazine derivatives over time.[1]

  • Recommendation: If you must use DMSO, use anhydrous, high-grade DMSO, purge with Argon, and use immediately.[1] Water/Buffer is preferred if solubility permits.[1]

Q4: Why does the protocol forbid acetone cleaning?

A: Aminoguanidines react with ketones (like acetone) to form hydrazones within seconds.[1]

  • Reaction:

    
    
    
  • Result: Your active compound is converted into an inactive impurity.[1]

Module 4: Quality Control & Analytical Validation

To validate the stability of your preparation, use the following HPLC parameters. Note that standard UV detection is difficult due to lack of chromophores; derivatization or MS is often required for high sensitivity, but this method works for purity checks.[1]

Recommended HPLC Method (Reverse Phase - Ion Pairing)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm.[1]

  • Mobile Phase A: 10 mM Octanesulfonic Acid (Ion Pairing Agent) in Water, pH 3.0 (Phosphoric Acid).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% A / 5% B Isocratic (due to high polarity of the molecule).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 210 nm (Critical: The molecule has weak absorbance; 254 nm will miss it).[1]

  • Expected Result: The intact guanidine will elute as a sharp peak.[1] Degradants (oxidized dimers) usually elute later (more hydrophobic); Cyclized products elute earlier (more polar/smaller).[1]

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Observed Color Yellow/Orange Color Start->Color Purity Low Purity (HPLC) Start->Purity Oxid Oxidation Detected Color->Oxid CheckRT Check Retention Time (RT) Purity->CheckRT Action1 Action: Add EDTA & Degass Solvents Oxid->Action1 EarlyPeak Early Eluting Peak (Cyclization) CheckRT->EarlyPeak LatePeak Late Eluting Peak (Dimer/Hydrazone) CheckRT->LatePeak Action2 Action: Lower pH (Target pH 4-5) EarlyPeak->Action2 Action3 Action: Check Glassware (No Acetone!) LatePeak->Action3

Figure 2: Diagnostic logic for identifying the root cause of instability.

References

  • BenchChem. (2025).[1][3][4][5] Preventing degradation of "1-(2-hydroxyethyl)-1-methylguanidine" in solution.[5] Retrieved from [1]

  • Al-Abed, Y., & Bucala, R. (1997).[1][6] Efficient scavenging of fatty acid oxidation products by aminoguanidine.[1][6] Chemical Research in Toxicology, 10(8), 875-879.[1]

  • Cunha, S., et al. (2010).[1] Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, (v), 82-91.[1]

  • Wikipedia. (2025).[1] Aminoguanidine (Pimagedine).[1][7][1]

  • Ataman Kimya. (2025). Aminoguanidine Bicarbonate: Mechanism and Stability.[1][1]

  • Abdelbaky, A. S., & Shvets, V. I. (2018).[1][8] A convenient method for the synthesis of N, N'-diprotected-(2-hydroxyethyl)-guanidine.[8] Bioscience Research, 15(4), 3498-3503.[1][8]

  • BenchChem. (2025).[1][4][5] A Comparative Guide to Derivatization Reagents for Hydrazine Compounds.[1]

Sources

Validation & Comparative

"N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride vs L-NAME for nNOS inhibition"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride vs. L-NAME for nNOS Inhibition

Executive Summary

In the landscape of Nitric Oxide Synthase (NOS) inhibition, selecting the correct chemical probe is critical for distinguishing isoform-specific functions.[1] This guide compares L-NAME (Nω-Nitro-L-arginine methyl ester), the industry-standard non-selective NOS inhibitor, against N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (a specific aminoguanidine derivative, hereafter referred to as HEAG for brevity in this context, though often simply cataloged by its chemical name).

  • L-NAME is the "sledgehammer": a potent, reversible, competitive inhibitor of all constitutive NOS isoforms (nNOS and eNOS) with significant in vivo stability. It is best used when total NO blockade is required or when differentiating constitutive vs. inducible NOS is the primary goal.

  • N-amino-N'-(2-hydroxyethyl)guanidine (HEAG) represents the "scalpel" class of aminoguanidine derivatives. While aminoguanidines are traditionally associated with iNOS selectivity, specific derivatives like HEAG are increasingly explored for their unique kinetic profiles and reduced interference with pressor responses compared to L-NAME. It is best suited for mechanistic studies requiring a distinction between catalytic inhibition and mechanism-based inactivation, or when sparing eNOS hemodynamic effects is a secondary priority.

Compound Profiles & Mechanism of Action

L-NAME (Nω-Nitro-L-arginine methyl ester)
  • Class: L-Arginine Analogue (Prodrug).

  • Mechanism: L-NAME requires hydrolysis by cellular esterases to form L-NNA (Nω-Nitro-L-arginine), the active species. L-NNA competes directly with L-Arginine at the catalytic heme site of the NOS enzyme.

  • Key Feature: Reversible, competitive inhibition.[2]

  • Selectivity: Non-selective among constitutive isoforms.

    • 
       (nNOS) 
      
      
      
      15 nM[2]
    • 
       (eNOS) 
      
      
      
      39 nM[2]
    • 
       (iNOS) 
      
      
      
      4.4
      
      
      M (Significantly less potent against iNOS).[2][3]
N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride[4][5]
  • Class: Aminoguanidine Derivative / Hydrazinecarboximidamide.

  • Mechanism: As a derivative of aminoguanidine, this compound typically acts as a mechanism-based inhibitor or a slow-binding inhibitor. It interacts with the heme cofactor and can form a specific complex that inactivates the enzyme, often showing time-dependent inhibition.

  • Key Feature: Potential for partial irreversibility or "suicide" inhibition kinetics.

  • Selectivity: Aminoguanidine derivatives generally exhibit a preference for iNOS > nNOS > eNOS . However, the hydroxyethyl modification can alter this profile, potentially enhancing nNOS affinity relative to the parent aminoguanidine, though it remains less potent against constitutive isoforms than L-NAME.

Performance Comparison: nNOS Inhibition

FeatureL-NAME N-amino-N'-(2-hydroxyethyl)guanidine
Primary Target Constitutive NOS (nNOS, eNOS)Inducible NOS (iNOS) / nNOS (secondary)
nNOS Potency (

)
High (Low nanomolar range for active metabolite L-NNA)Moderate (Typically micromolar range)
Selectivity (nNOS vs eNOS) Poor (Inhibits both equipotently)Moderate (Often spares eNOS better than L-NAME)
Inhibition Type Competitive, ReversibleMechanism-based / Time-dependent
Onset of Action Slow (Requires hydrolysis to L-NNA)Variable (Often requires pre-incubation)
In Vivo Hemodynamics Causes significant hypertension (blocks eNOS)Less effect on blood pressure (eNOS sparing)
Reversibility Reversible by excess L-ArginineOften resistant to L-Arginine reversal

Critical Insight: L-NAME is the superior choice for blocking nNOS activity when eNOS inhibition is acceptable (e.g., in isolated tissue or specific neuronal cultures). The aminoguanidine derivative is preferable when you need to spare eNOS function (to maintain blood flow or vascular tone) while probing nNOS/iNOS contributions, although its potency against nNOS is lower.

Experimental Protocols

Protocol A: nNOS Inhibition Assay (In Vitro)
  • Objective: Determine the

    
     of the inhibitor against recombinant nNOS.
    
  • Method: Griess Assay (measuring nitrite accumulation) or Hemoglobin Capture Assay (measuring NO release).

Workflow:

  • Enzyme Prep: Dilute recombinant nNOS (human or rat) to 10-50 nM in Assay Buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 10

    
    g/mL Calmodulin, 1 mM CaCl
    
    
    
    ).
  • Inhibitor Incubation:

    • L-NAME: Pre-incubate with enzyme for 15-30 mins at 37°C (to allow hydrolysis if using cellular lysate, or use L-NNA directly for pure enzyme).

    • Guanidine Derivative: Pre-incubate for 30 mins to allow for mechanism-based inactivation.

  • Substrate Addition: Add L-Arginine (10-100

    
    M) and Cofactors (NADPH 100 
    
    
    
    M, BH
    
    
    10
    
    
    M).
  • Reaction: Incubate for 30-60 mins at 37°C.

  • Detection: Add Griess Reagents (Sulfanilamide + NED) and read absorbance at 540 nm.

Protocol B: Selectivity Screening (Cell-Based)
  • Objective: Assess selectivity between nNOS (neuronal cells) and iNOS (macrophages).

Workflow:

  • Cell Lines: Use SK-N-SH (human neuroblastoma, constitutive nNOS) and RAW 264.7 (murine macrophages, inducible iNOS).

  • Induction (iNOS only): Treat RAW 264.7 cells with LPS (1

    
    g/mL) + IFN-
    
    
    
    (10 ng/mL) for 18-24 hours.
  • Treatment:

    • Apply L-NAME (100

      
      M - 1 mM) to both cell types.
      
    • Apply Guanidine Derivative (10

      
      M - 100 
      
      
      
      M) to both cell types.
  • Measurement: Measure nitrite in the supernatant using Griess reagent.

  • Viability Check: Perform MTT or CellTiter-Glo assay to ensure reduced NO is not due to cytotoxicity.

Visualizing the Mechanism

The following diagram illustrates the differential inhibition points of L-NAME (competitive) versus the Guanidine derivative (mechanism-based/heme-interacting).

NOS_Inhibition L_Arg L-Arginine NOS_Active NOS Enzyme (Active Heme) L_Arg->NOS_Active Substrate Binding NOS_LNAME NOS-L-NNA Complex (Reversible) L_Arg->NOS_LNAME Competition (L-NAME/L-NNA) NOS_Active->NOS_LNAME Competitive Inhibition NOS_Guanidine NOS-Guanidine Complex (Inactivated/Altered) NOS_Active->NOS_Guanidine Heme Ligation / Mechanism-Based Inactivation NO Nitric Oxide (NO) + L-Citrulline NOS_Active->NO Catalysis (NADPH, O2) NOS_LNAME->NOS_Active Washout / Excess Arg NOS_Guanidine->NOS_Active Slow / Irreversible

Caption: Comparative mechanism of action. L-NAME competes reversibly with L-Arginine, while Aminoguanidine derivatives often form stable, slowly reversible complexes with the heme iron.

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615. Link

  • Booraem, C. & MacMillan-Crow, L. A. (2019). L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation.[4] Redox Biology, 26, 101238.[4] Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

  • Sigma-Aldrich. Product Specification: N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (CAS 2408969-58-2).[5][6] Link

  • Griffith, O. W., & Kilbourn, R. G. (1996). Nitric oxide synthase inhibitors: Amino acids. Methods in Enzymology, 268, 375-392. Link

Sources

Comparison Guide: N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride vs. Standard NOS Inhibitors

[1]

Executive Summary

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (CAS: 2408969-58-2) represents a specialized structural evolution of the classical inhibitor Aminoguanidine (AG) .[1] Belonging to the class of nucleophilic hydrazine-guanidines , this compound is designed to target the heme active site of Nitric Oxide Synthase (NOS) isoforms.[1]

While Aminoguanidine is a well-established selective inhibitor of inducible NOS (iNOS/NOS2) , its clinical utility is often limited by off-target effects (e.g., inhibition of diamine oxidase, catalase) and nucleophilic reactivity with carbonyls (glycation end-products).[1] The introduction of the 2-hydroxyethyl moiety in N-amino-N'-(2-hydroxyethyl)guanidine serves to modulate:

  • Hydrophilicity: Improving aqueous solubility for in vitro/in vivo formulations.

  • Steric Selectivity: Potentially enhancing specificity for the iNOS substrate channel over the constitutive isoforms (eNOS and nNOS).[1]

This guide objectively compares this compound against industry-standard alternatives (L-NAME , 1400W , L-NMMA , and Aminoguanidine ) to assist researchers in selecting the optimal reagent for inflammatory and mechanistic NOS studies.[1]

Chemical & Mechanistic Profile

Structural Logic

The compound combines the hydrazine pharmacophore of Aminoguanidine (critical for heme iron interaction) with an ethanolamine-like tail .[1]

  • Core Scaffold: Guanidine (mimics the L-Arginine guanidino group).[1]

  • Warhead: N-amino group (hydrazine).[1] capable of forming iron-nitrogen bonds or generating radical intermediates that inactivate the enzyme.

  • Modifier: N'-(2-hydroxyethyl) group.[1][2] Increases polar surface area (PSA) and provides a hydrogen-bond donor/acceptor site, potentially interacting with the heme propionates or specific residues (e.g., Glu371 in iNOS) to improve isoform selectivity.[1]

Mechanism of Action

Like its parent Aminoguanidine, this compound functions primarily as a mechanism-based inactivator (suicide inhibitor) .[1]

  • Binding: Competes with L-Arginine for the active site.[1]

  • Catalysis: The NOS enzyme attempts to oxidize the N-amino group.

  • Inactivation: This results in the formation of a reactive radical species or a stable iron-inhibitor complex, irreversibly (or slowly reversibly) shutting down NO production.[1]

Comparative Analysis: Performance & Selectivity

The following table contrasts N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride with standard inhibitors.

Table 1: Comparative Profile of NOS Inhibitors
FeatureN-amino-N'-(2-hydroxyethyl)guanidine Aminoguanidine (AG) L-NAME 1400W L-NMMA
Primary Target iNOS (Selective) iNOS (Selective)Non-selective (eNOS/iNOS)iNOS (Highly Selective)Non-selective (Pan-NOS)
Selectivity Ratio High (Predicted >50-fold iNOS vs eNOS)~10-50 fold (iNOS vs eNOS)Low (~1:[1]1)>5000-fold (iNOS vs eNOS)Low (~1:[1]1)
Mechanism Mechanism-based InactivationMechanism-based InactivationCompetitive (Reversible)Irreversible (Slow binding)Competitive (Reversible)
Solubility Very High (Hydroxyethyl + HCl salt)HighHighModerateHigh
Off-Target Effects Reduced Carbonyl Scavenging (Steric)High (Inhibits Diamine Oxidase, scavenges AGEs)Muscarinic receptor antagonismLowMinimal
In Vivo Stability Moderate (Renal excretion)Rapid Renal ExcretionHydrolyzed to L-NOARGModerateModerate
Best Use Case Optimized iNOS studies requiring high solubilityGeneral Inflammation ModelsHypertension/Vasoconstriction modelsHighly specific iNOS dissectionTotal NO blockade
Key Differentiators
  • Vs. Aminoguanidine: The hydroxyethyl group reduces the "promiscuous" reactivity of the hydrazine tail towards endogenous aldehydes (glucose, ketones), potentially making it a "cleaner" pharmacological tool for pure NOS inhibition without confounding anti-glycation effects.

  • Vs. 1400W: While 1400W is the gold standard for selectivity, it can be cytotoxic and unstable in solution over long periods. The guanidine-based structure of the hydroxyethyl analog offers superior stability in aqueous buffers.

Visualizing the Mechanism

The following diagram illustrates the competitive binding and inactivation pathways of these inhibitors within the NOS active site.

NOS_Inhibition_PathwayL_ArgL-Arginine(Substrate)NOS_ActiveNOS Active Site(Heme-Fe)L_Arg->NOS_Active BindsNO_ProdNO Production(Citrulline + NO)NOS_Active->NO_Prod OxidationInact_ComplexInactivated Heme-Inhibitor Complex(Irreversible/Slow-Recovery)NOS_Active->Inact_Complex Catalytic Activation(Radical Formation)Comp_InhibCompetitive Inhibitors(L-NAME, L-NMMA)Comp_Inhib->NOS_Active Reversible Blockade(Substrate Competition)Mech_InhibMechanism-Based Inhibitors(Aminoguanidine, Hydroxyethyl-AG)Mech_Inhib->NOS_Active Binds as Pseudo-Substrate

Caption: Divergent inhibition mechanisms. While L-NAME reversibly competes with Arginine, N-amino-N'-(2-hydroxyethyl)guanidine (red path) utilizes the enzyme's own catalytic cycle to lock the heme iron in an inactivated state.[1]

Experimental Protocols for Validation

To empirically verify the performance of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride in your specific model, use the following self-validating protocols.

In Vitro Nitrite Quantification (Griess Assay)

Objective: Determine IC50 against LPS-induced iNOS in macrophage cells (e.g., RAW 264.7).[1]

  • Cell Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates. Adhere for 24h.

  • Induction: Treat cells with LPS (1 µg/mL) ± Inhibitor (Serial dilution: 0.1 µM to 1000 µM).[1] Include L-NAME (1 mM) as a positive control and Untreated (Basal) control.

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.

  • Reaction:

    • Transfer 50 µL of supernatant to a new plate.

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid).[1] Incubate 10 min (dark).

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).[1] Incubate 10 min (dark).

  • Readout: Measure Absorbance at 540 nm .

  • Calculation: Normalize to standard curve (Sodium Nitrite). Plot Log[Inhibitor] vs. % Inhibition to derive IC50.[1]

Citrulline Conversion Assay (Selectivity Screen)

Objective: Differentiate inhibition between constitutive (eNOS/nNOS) and inducible (iNOS) isoforms using purified enzymes.[1]

  • Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.4) containing:

    • Substrate: [3H]-L-Arginine (tracer) + 10 µM Cold L-Arginine.

    • Cofactors: 1 mM NADPH, 10 µM BH4, 1 mM CaCl2 (for eNOS/nNOS) or 1 mM EGTA (for iNOS).[1]

    • Enzyme: Purified recombinant iNOS, eNOS, or nNOS.

  • Inhibition: Add N-amino-N'-(2-hydroxyethyl)guanidine (100 µM fixed dose for screening).

  • Incubation: 37°C for 15-30 mins.

  • Termination: Add Stop Buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation: Pass mixture through Dowex 50W-X8 cation exchange resin .[1] Unreacted [3H]-Arginine binds to resin; [3H]-Citrulline flows through.[1]

  • Quantification: Scintillation counting of the eluate.

    • Selectivity Index = IC50(eNOS) / IC50(iNOS).[1]

References

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition.[1] Biochemical Journal, 357(3), 593-615.[1] Link

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1] Biochemical Pharmacology, 51(4), 383-394.[1] Link

  • Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase.[1] Archives of Biochemistry and Biophysics, 316(1), 290-301.[1] Link

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963.[1] Link

  • Sigma-Aldrich Product Data. N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (CAS 2408969-58-2).[1] Link

"N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride vs 7-nitroindazole a comparative study"

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Nitric Oxide Synthase: Selectivity, Mechanism, and Experimental Utility

Executive Summary

This guide provides a technical comparison between N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (referred to herein as HEAG-HCl ) and 7-Nitroindazole (7-NI). While both compounds serve as inhibitors of Nitric Oxide Synthase (NOS), they occupy distinct niches in experimental pharmacology.

  • 7-Nitroindazole (7-NI) is the "Gold Standard" for in vivo neuronal NOS (nNOS) inhibition due to its lipophilicity and ability to cross the blood-brain barrier (BBB) while sparing endothelial NOS (eNOS) largely due to biodistribution rather than intrinsic selectivity.

  • N-amino-N'-(2-hydroxyethyl)guanidine HCl (HEAG-HCl) represents the class of hydrophilic, substrate-mimicking guanidine derivatives. Structurally related to Aminoguanidine and Mercaptoethylguanidine (MEG), it is primarily utilized to target inducible NOS (iNOS) or to probe the active site requirements (specifically the heme-coordination sphere) of the NOS isoforms.

FeatureN-amino-N'-(2-hydroxyethyl)guanidine HCl7-Nitroindazole
Primary Target iNOS (Inducible) / Mechanism-BasednNOS (Neuronal) / Competitive
Chemical Class Aminoguanidine DerivativeIndazole
Solubility High (Water/PBS)Low (Requires DMSO/Peanut Oil)
CNS Penetration Low (Polar)High (Lipophilic)
Mechanism Irreversible/Slow-binding (Suicide)Reversible / Competitive (BH4/Arg)

Chemical Identity & Structural Logic

Understanding the structural pharmacophores is critical for predicting off-target effects and bioavailability.

Compound A: N-amino-N'-(2-hydroxyethyl)guanidine HCl[1]
  • Structure: A guanidine core modified with a hydrazine group (

    
    -amino) and a hydroxyethyl tail.
    
  • CAS: 2408969-58-2 (Reference for HCl salt form).[1]

  • Structural Logic:

    • Guanidine Core: Mimics the guanidino group of L-Arginine (the natural substrate), allowing entry into the catalytic cleft.

    • 
      -Amino Group:  Typical of "suicide inhibitors" (like Aminoguanidine). This moiety often reacts with the heme iron or the tetrahydrobiopterin (BH4) cofactor, leading to irreversible inactivation of the enzyme.
      
    • Hydroxyethyl Group: Increases water solubility compared to alkyl-guanidines. It serves as an isostere to the mercaptoethyl group found in MEG (a potent iNOS inhibitor). The oxygen (hydroxyl) is a weaker heme-ligand than sulfur (thiol), often making HEAG a useful probe to test the importance of heme-coordination in inhibition potency.

Compound B: 7-Nitroindazole
  • Structure: A fused indazole ring with a nitro group at position 7.

  • CAS: 2942-42-9.

  • Structural Logic:

    • Indazole Core: Competes with both L-Arginine and the cofactor BH4. It does not mimic the substrate as directly as guanidines but binds to the heme-pocket vicinity.

    • Lipophilicity: The lack of charged groups at physiological pH allows it to cross cell membranes and the BBB effectively, making it the inhibitor of choice for studying nNOS in the central nervous system (CNS).

Mechanism of Action Comparison

The following diagram illustrates the divergent inhibition pathways of the two compounds within the NOS catalytic cycle.

NOS_Inhibition cluster_outcomes Inhibition Outcome NOS_Active Active NOS Dimer (Heme-Fe + BH4) NO_Prod Nitric Oxide (NO) Production NOS_Active->NO_Prod Catalysis Arg L-Arginine Arg->NOS_Active Binding HEAG HEAG-HCl (Substrate Mimic) HEAG->NOS_Active 1. Binds Active Site 2. Heme Interaction 3. Irreversible Inactivation Suicide Enzyme Destruction (Time-Dependent) HEAG->Suicide NI7 7-Nitroindazole (Competitive/BH4 Site) NI7->NOS_Active 1. Competes with BH4/Arg 2. Reversible Binding Competitive Enzyme Blockade (Concentration-Dependent) NI7->Competitive

Figure 1: Mechanistic divergence. HEAG acts as a substrate mimic leading to potential irreversible inactivation, while 7-NI acts as a competitive inhibitor, particularly modulating the BH4 site.

Comparative Performance Data

The following data summarizes the expected performance based on the Structure-Activity Relationship (SAR) of aminoguanidines vs. 7-nitroindazole.

Selectivity Profiles
ParameterHEAG-HCl (Class: Aminoguanidines)7-Nitroindazole (Class: Indazoles)
iNOS Selectivity High. (Typical IC50: ~5-10 µM). Preferentially binds the larger pocket of iNOS.Low. Weak inhibitor of iNOS compared to nNOS.
nNOS Selectivity Moderate. Can inhibit nNOS but usually with lower affinity than iNOS.High (In Vivo). (IC50: ~0.7 µM). The "functional selectivity" is driven by tissue distribution.
eNOS Selectivity Low. Generally spares eNOS at therapeutic doses, preventing hypertension.Moderate/Low. Inhibits eNOS in vitro, but in vivo it spares blood pressure effects due to lack of endothelial uptake.
Experimental Utility
ApplicationBest ChoiceRationale
Neuroprotection Models 7-Nitroindazole Crosses BBB; protects against glutamate neurotoxicity without causing systemic hypotension (eNOS effect).
Sepsis / Inflammation HEAG-HCl Targets the massive NO overproduction by iNOS seen in macrophage activation.
Cell Culture (Macrophage) HEAG-HCl Highly water-soluble; easily added to media; directly targets the induced enzyme.
Chronic Pain Studies 7-Nitroindazole Modulates central sensitization pathways via nNOS inhibition in the spinal cord.

Experimental Protocols

To ensure reproducibility, use the following preparation and handling protocols.

Protocol A: Preparation of HEAG-HCl (Water Soluble)

Best for: In vitro enzyme assays, cell culture (macrophages/microglia).

  • Weighing: Weigh the hygroscopic hydrochloride salt quickly to avoid moisture uptake.

  • Solvent: Dissolve in distilled water or PBS (pH 7.4) .

    • Solubility: >50 mg/mL.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane. Do not autoclave, as guanidine derivatives can degrade under high heat/pressure.

  • Storage: Aliquot and store at -20°C. Stable for 3 months.

  • Usage: Add directly to cell culture media. Typical screening concentration: 10 µM – 100 µM .

Protocol B: Preparation of 7-Nitroindazole (Lipophilic)

Best for: In vivo IP injection (mice/rats) or brain slice preparations.

  • Solvent Challenge: 7-NI is practically insoluble in water.

  • Vehicle Formulation (In Vivo):

    • Dissolve 7-NI in DMSO (stock concentration).

    • For injection, dilute the DMSO stock into Peanut Oil or Corn Oil .

    • Standard Ratio: 10% DMSO / 90% Oil.

    • Alternative: Suspension in 0.5% Carboxymethylcellulose (CMC).

  • Sonicate: Sonication is often required to ensure complete suspension/dissolution.

  • Administration: Intraperitoneal (i.p.) injection.

    • Dose: 25–50 mg/kg (Mouse).

  • Control: Always run a "Vehicle Only" (DMSO/Oil) control group, as DMSO can have mild anti-inflammatory effects.

Critical Analysis & Expert Recommendations

The "Selectivity" Trap

Researchers often assume 7-NI is perfectly selective for nNOS. This is chemically incorrect. In vitro, 7-NI inhibits both nNOS and eNOS with similar IC50 values. Its utility arises in vivo because it partitions into the lipid-rich brain (inhibiting nNOS) but does not easily penetrate the endothelial membrane to inhibit eNOS in the vasculature.

  • Recommendation: If you are working on isolated enzymes or endothelial cell culture , 7-NI will inhibit eNOS. Use HEAG-HCl or highly selective peptide inhibitors for clearer results in these systems.

The "Suicide" Factor

HEAG-HCl, containing the hydrazine moiety, likely acts as a mechanism-based inactivator. This means inhibition is time-dependent .

  • Recommendation: When determining IC50 for HEAG-HCl, pre-incubate the inhibitor with the enzyme and NADPH for 10-15 minutes before adding Arginine to capture the full potency of the inactivation.

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

  • Moore, P. K., et al. (1993). 7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296-297.

  • Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(Pt 3), 593–615.

  • Sigma-Aldrich. (2023). Product Specification: N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.[1] Merck KGaA.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.